molecular formula C6H10F3NO B3394818 (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL CAS No. 911298-14-1

(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL

Cat. No.: B3394818
CAS No.: 911298-14-1
M. Wt: 169.14 g/mol
InChI Key: MNFGDTYUQGCQBE-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,4S)-2-(Trifluoromethyl)piperidin-4-OL” is a chemical compound with the molecular formula C6H10F3NO . It has a molecular weight of 169.14 . The compound is also known as rac-(2R,4S)-2-(trifluoromethyl)piperidin-4-ol hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10F3NO.ClH/c7-6(8,9)5-3-4(11)1-2-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical and Chemical Properties Analysis

“this compound” is a powder that can be stored at room temperature .

Scientific Research Applications

Synthesis of Piperidine Alkaloids

A study conducted by Bariau et al. (2006) demonstrates the diastereoselective synthesis of trifluoro-substituted analogues of piperidine alkaloids, including (2R,4S)-2-(Trifluoromethyl)piperidin-4-OL. The synthesis process involves two to four steps from 2-trifluoromethyl keto-protected 4-piperidones, prepared by an intramolecular Mannich-type reaction. This research highlights the potential of this compound in the creation of complex piperidine structures (Bariau et al., 2006).

Stereochemistry in Piperidine Synthesis

Etayo et al. (2007) explored the enantiopure synthesis of cis-and trans-1,2,4-trisubstituted piperidines, which involved the use of (2R,4S)-2-[(S)-1,2-dibenzyloxyethyl]-4-[2-(diphenylmethoxy)ethyl]-1-[(S)-1-phenylethyl]piperidines. The research emphasizes the importance of stereochemistry in the synthesis of piperidine derivatives and the utility of this compound in such processes (Etayo et al., 2007).

Piperidinol Analogs with Anti-tuberculosis Activity

A study by Sun et al. (2009) involved the discovery and synthesis of piperidinol analogs, including variants of this compound, for their potential application in treating tuberculosis. Their work identified novel compounds with significant anti-tuberculosis activity, although further in vivo testing indicated side effects that precluded their advancement. This research sheds light on the therapeutic potential of this compound derivatives in combating tuberculosis (Sun et al., 2009).

Exploration of Antidepressant Activities

Kumar et al. (2004) researched compounds derived from this compound for their antidepressant activities. Their study involved synthesizing and characterizing several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, evaluating their effects on behavior and potential antidepressant properties. This research highlights the potential use of this compound in the development of antidepressant drugs (Kumar et al., 2004).

Ring Expansion Synthesis

Rioton et al. (2015) presented a method for synthesizing 3-substituted 2-(trifluoromethyl)piperidines by ring expansion of (trifluoromethyl)prolinols, which include this compound. Their approach highlighted the regio- and diastereoselective ring opening of (trifluoromethyl)aziridinium intermediates. This study underscores the importance of this compound in the synthesis of structurally diverse piperidine derivatives (Rioton et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(2R,4S)-2-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFGDTYUQGCQBE-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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